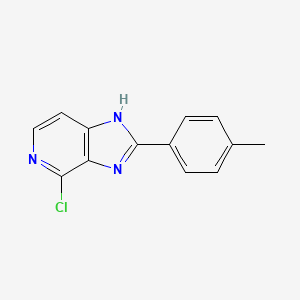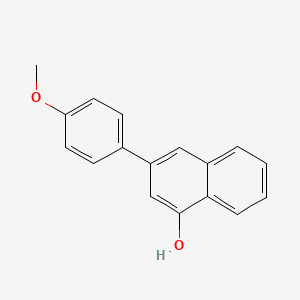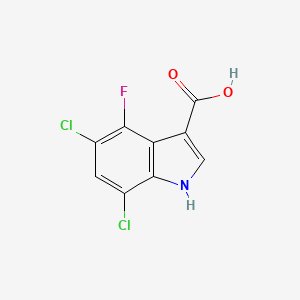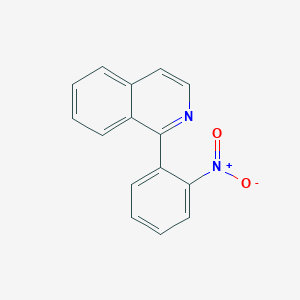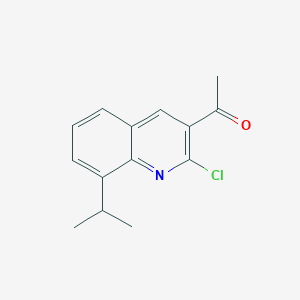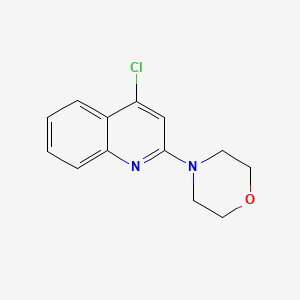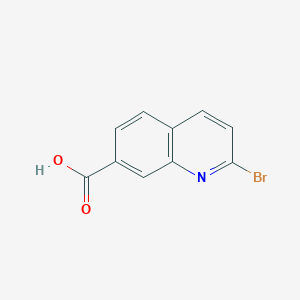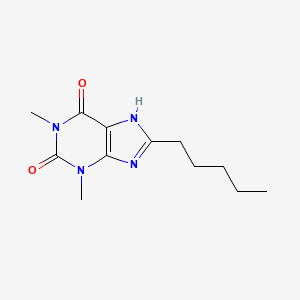
8-Pentyltheophylline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Pentyltheophylline is a chemical compound with the molecular formula C12H18N4O2 and a molecular weight of 250.2969 . It belongs to the xanthine family, which includes other well-known compounds such as caffeine and theophylline. This compound is characterized by the presence of a pentyl group attached to the eighth position of the theophylline molecule.
Vorbereitungsmethoden
The synthesis of 8-Pentyltheophylline typically involves the alkylation of theophylline. One common method is the reaction of theophylline with pentyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
8-Pentyltheophylline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms of the xanthine ring.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Wissenschaftliche Forschungsanwendungen
8-Pentyltheophylline has several scientific research applications:
Chemistry: It is used as a model compound to study the reactivity and properties of xanthine derivatives.
Biology: Researchers use it to investigate the biological effects of xanthine compounds, including their interactions with enzymes and receptors.
Medicine: It has potential therapeutic applications due to its structural similarity to theophylline, which is used to treat respiratory diseases like asthma and chronic obstructive pulmonary disease (COPD).
Wirkmechanismus
The mechanism of action of 8-Pentyltheophylline involves its interaction with adenosine receptors. Like other xanthine derivatives, it acts as an antagonist at these receptors, blocking the effects of adenosine. This leads to increased levels of cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA), which mediates various physiological responses . The compound also inhibits phosphodiesterase enzymes, further contributing to the elevation of cAMP levels.
Vergleich Mit ähnlichen Verbindungen
8-Pentyltheophylline can be compared to other xanthine derivatives such as:
Caffeine: Known for its stimulant effects, caffeine is widely consumed in beverages like coffee and tea.
Theophylline: Used medically to treat respiratory conditions, theophylline has bronchodilator properties.
8-Phenyltheophylline: This compound is a selective antagonist for adenosine receptors A1 and A2A, with minimal activity as a phosphodiesterase inhibitor.
The uniqueness of this compound lies in its specific structural modifications, which may confer distinct pharmacological properties compared to other xanthine derivatives .
Eigenschaften
CAS-Nummer |
35873-41-7 |
|---|---|
Molekularformel |
C12H18N4O2 |
Molekulargewicht |
250.30 g/mol |
IUPAC-Name |
1,3-dimethyl-8-pentyl-7H-purine-2,6-dione |
InChI |
InChI=1S/C12H18N4O2/c1-4-5-6-7-8-13-9-10(14-8)15(2)12(18)16(3)11(9)17/h4-7H2,1-3H3,(H,13,14) |
InChI-Schlüssel |
KRQCFJVRGKISQO-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC1=NC2=C(N1)C(=O)N(C(=O)N2C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


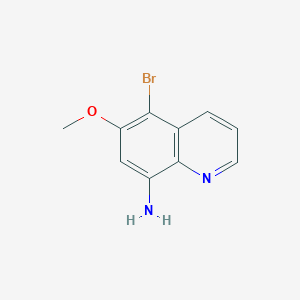
![6-Bromo-2-(chloromethyl)imidazo[1,2-a]pyrazine](/img/structure/B11866195.png)
